molecular formula C14H20BrNO4S B4178899 4-(4-Bromo-3-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine

4-(4-Bromo-3-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine

Cat. No.: B4178899
M. Wt: 378.28 g/mol
InChI Key: POMZXPCROGGSES-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine is a complex organic compound that features a morpholine ring substituted with a bromoethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine typically involves multiple steps, starting with the preparation of the bromoethoxyphenylsulfonyl intermediate. This intermediate can be synthesized through electrophilic aromatic substitution reactions, where bromine and ethoxy groups are introduced to the phenyl ring. The sulfonyl group is then added using chlorosulfonic acid or similar reagents .

The final step involves the reaction of the intermediate with 2,6-dimethylmorpholine under controlled conditions to form the target compound. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines .

Scientific Research Applications

4-(4-Bromo-3-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,6-dimethylphenol
  • 4-ethoxy-2,6-dimethylphenol
  • 4-bromo-3-ethoxybenzenesulfonamide

Uniqueness

4-(4-Bromo-3-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(4-bromo-3-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO4S/c1-4-19-14-7-12(5-6-13(14)15)21(17,18)16-8-10(2)20-11(3)9-16/h5-7,10-11H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMZXPCROGGSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CC(OC(C2)C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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